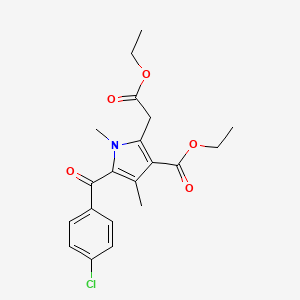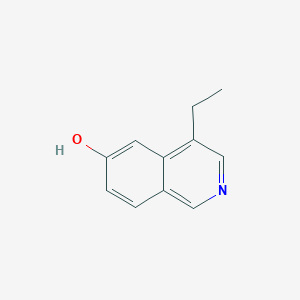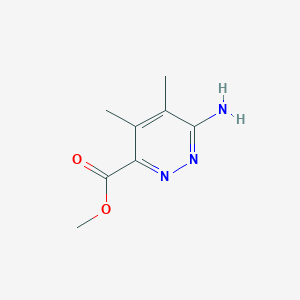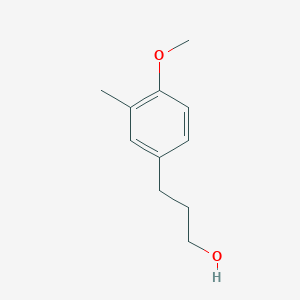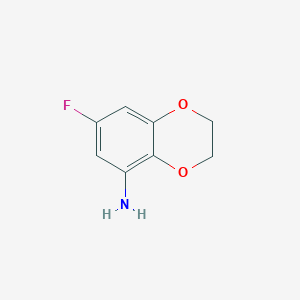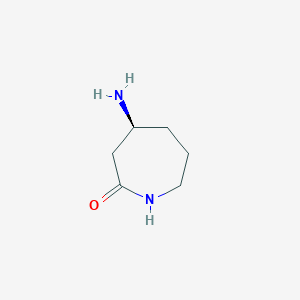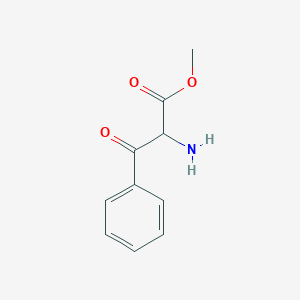![molecular formula C13H18N2O B8764754 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B8764754.png)
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol . This compound features a fused ring system that includes both pyrrolo and oxazine rings, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrole derivative with an oxazine precursor in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学研究应用
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex heterocyclic compounds.
Medicine: Preliminary studies suggest it could be used in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry: It can be used in the production of advanced materials, including polymers and resins.
作用机制
The mechanism by which 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, altering their activity. The pathways involved could include neurotransmitter modulation or inhibition of specific metabolic enzymes .
相似化合物的比较
Similar Compounds
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine: Similar in structure but with different substitution patterns.
Pyrrolo[3,4-b][1,4]oxazine derivatives: These compounds share the core structure but differ in functional groups attached to the rings.
Uniqueness
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific fused ring system and the presence of a benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
6-benzyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)8-15-9-12-13(10-15)16-7-6-14-12/h1-5,12-14H,6-10H2 |
InChI 键 |
YZXZJDHYABUGSH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2CN(CC2N1)CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)
![5-Phenyl-[1,4]diazepane](/img/structure/B8764686.png)

![3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine](/img/structure/B8764696.png)
